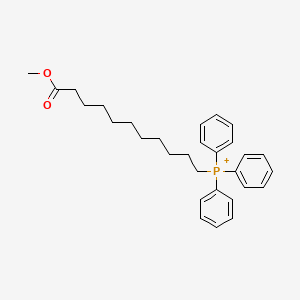
(11-Methoxy-11-oxoundecyl)-triphenylphosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(11-Methoxy-11-oxoundecyl)-triphenylphosphanium: is a chemical compound that belongs to the class of phosphonium salts. These compounds are known for their unique properties and applications in various fields, including chemistry, biology, and medicine. The structure of this compound consists of a triphenylphosphonium group attached to a decyl chain with a methoxycarbonyl group at the terminal position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (11-Methoxy-11-oxoundecyl)-triphenylphosphanium typically involves the reaction of triphenylphosphine with a decyl halide, followed by the introduction of a methoxycarbonyl group. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or toluene, and a base, such as sodium hydride or potassium carbonate, to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: (11-Methoxy-11-oxoundecyl)-triphenylphosphanium can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The triphenylphosphonium group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols, with reaction conditions including solvents like acetonitrile or ethanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (11-Methoxy-11-oxoundecyl)-triphenylphosphanium is used as a reagent in various organic synthesis reactions. Its unique structure allows it to act as a catalyst or intermediate in the formation of complex molecules.
Biology: In biological research, this compound is studied for its potential role in cellular processes. Its ability to interact with biological membranes makes it a valuable tool for investigating membrane dynamics and transport mechanisms.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It has been investigated for its ability to target specific cellular pathways, making it a candidate for drug development.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Wirkmechanismus
The mechanism of action of (11-Methoxy-11-oxoundecyl)-triphenylphosphanium involves its interaction with cellular membranes and molecular targets. The triphenylphosphonium group allows the compound to penetrate lipid bilayers, facilitating its entry into cells. Once inside, it can interact with specific proteins and enzymes, modulating their activity and influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
[10-(Methoxycarbonyl)decyl]triphenylphosphine: Similar in structure but lacks the phosphonium group.
[10-(Methoxycarbonyl)decyl]triphenylphosphine oxide: An oxidized form of the compound.
(11-Methoxy-11-oxoundecyl)-triphenylphosphanium chloride: A chloride salt form of the compound.
Uniqueness: this compound is unique due to its combination of a triphenylphosphonium group and a methoxycarbonyl-functionalized decyl chain. This structure imparts specific properties, such as enhanced membrane permeability and reactivity, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C30H38O2P+ |
|---|---|
Molekulargewicht |
461.6 g/mol |
IUPAC-Name |
(11-methoxy-11-oxoundecyl)-triphenylphosphanium |
InChI |
InChI=1S/C30H38O2P/c1-32-30(31)25-17-6-4-2-3-5-7-18-26-33(27-19-11-8-12-20-27,28-21-13-9-14-22-28)29-23-15-10-16-24-29/h8-16,19-24H,2-7,17-18,25-26H2,1H3/q+1 |
InChI-Schlüssel |
XVQCDMUNKJITPQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCCCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















